1-Ethyl-3-isothiocyanatopiperidine
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Overview
Description
1-Ethyl-3-isothiocyanatopiperidine is an organic compound belonging to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The addition of an ethyl group and an isothiocyanate group to the piperidine ring gives rise to this compound
Preparation Methods
The synthesis of 1-Ethyl-3-isothiocyanatopiperidine can be achieved through several routes. One common method involves the reaction of 1-ethylpiperidine with thiophosgene. The reaction typically proceeds under mild conditions, with the thiophosgene acting as the isothiocyanate source. The reaction can be represented as follows:
1-Ethylpiperidine+Thiophosgene→this compound+HCl
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Ethyl-3-isothiocyanatopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form thiourea or thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing double or triple bonds.
Oxidation and Reduction: The ethyl group can undergo oxidation to form corresponding alcohols or acids, while reduction can lead to the formation of alkanes.
Common reagents used in these reactions include strong nucleophiles like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-isothiocyanatopiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules.
Medicine: Potential therapeutic applications are explored, particularly in drug development. Its derivatives may serve as lead compounds for new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-isothiocyanatopiperidine involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The compound may also interact with cellular pathways involved in signal transduction, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
1-Ethyl-3-isothiocyanatopiperidine can be compared with other piperidine derivatives, such as:
1-Methyl-3-isothiocyanatopiperidine: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity.
1-Ethyl-4-isothiocyanatopiperidine: The isothiocyanate group is positioned differently on the piperidine ring, leading to variations in chemical behavior.
1-Ethyl-3-isocyanatopiperidine: Contains an isocyanate group instead of an isothiocyanate group, resulting in different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications of this compound are likely to uncover new and exciting possibilities.
Properties
CAS No. |
51313-98-5 |
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Molecular Formula |
C8H14N2S |
Molecular Weight |
170.28 g/mol |
IUPAC Name |
1-ethyl-3-isothiocyanatopiperidine |
InChI |
InChI=1S/C8H14N2S/c1-2-10-5-3-4-8(6-10)9-7-11/h8H,2-6H2,1H3 |
InChI Key |
PPWIZHSYAMQMOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)N=C=S |
Origin of Product |
United States |
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